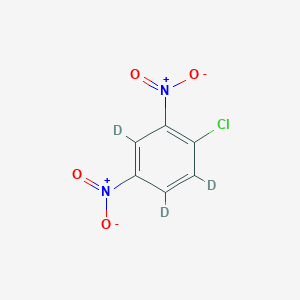
1-Chloro-2,4-dinitrobenzene-3,5,6-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 is a deuterated derivative of 1-chloro-2,4-dinitrobenzene. This compound is characterized by the presence of chlorine and nitro groups on a benzene ring, with deuterium atoms replacing hydrogen atoms at specific positions. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 can be synthesized through a multi-step process involving the nitration of chlorobenzene followed by the introduction of deuterium atoms. The nitration process typically involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 1-chloro-2,4-dinitrobenzene is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuterium exchange step is often carried out using deuterium gas or deuterated solvents.
化学反应分析
Types of Reactions
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution Reactions: Products include 2,4-dinitrophenol or 2,4-dinitroaniline.
Reduction Reactions: Products include 1-chloro-2,4-diaminobenzene.
Oxidation Reactions: Products include various oxidized derivatives of the original compound.
科学研究应用
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study enzyme kinetics and as a model substrate for various biochemical assays.
Medicine: It is used in research related to drug metabolism and detoxification processes.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 1-chloro-2,4-dinitrobenzene-3,5,6-D3 involves its interaction with cellular components. The compound can undergo conjugation with glutathione, forming 2,4-dinitrophenyl-S-glutathione. This conjugation reaction is catalyzed by glutathione S-transferase enzymes. The compound also acts as an irreversible inhibitor of human thioredoxin reductase, affecting cellular redox balance and signaling pathways.
相似化合物的比较
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 can be compared with other similar compounds, such as:
1-Chloro-2,4-dinitrobenzene: The non-deuterated form, which has similar chemical properties but different isotopic composition.
2,4-Dinitrochlorobenzene: Another nitro-substituted chlorobenzene with similar reactivity but different substitution pattern.
1-Chloro-2,6-dinitrobenzene: A compound with nitro groups at different positions, leading to different chemical behavior.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and isotope effects in various chemical and biological processes.
属性
分子式 |
C6H3ClN2O4 |
|---|---|
分子量 |
205.57 g/mol |
IUPAC 名称 |
1-chloro-2,3,5-trideuterio-4,6-dinitrobenzene |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1D,2D,3D |
InChI 键 |
VYZAHLCBVHPDDF-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])Cl)[2H] |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
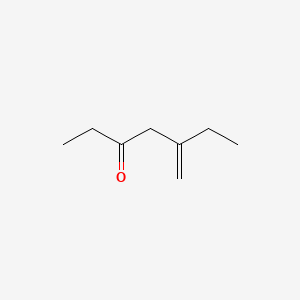
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
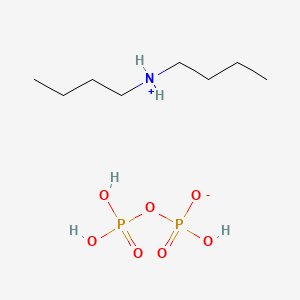
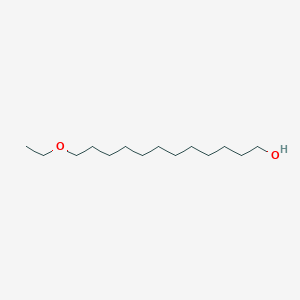
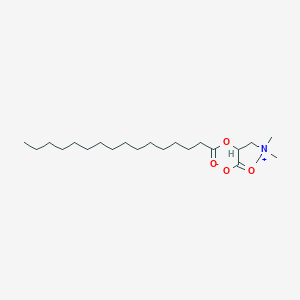
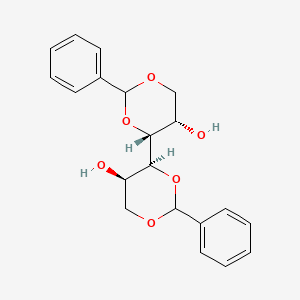
![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
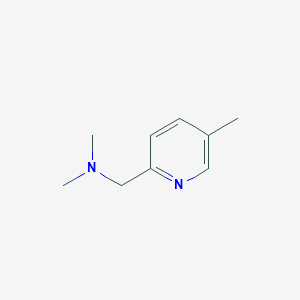
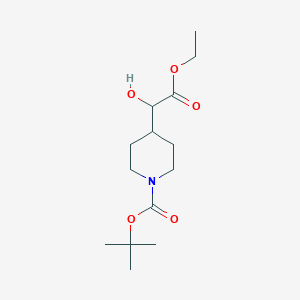
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
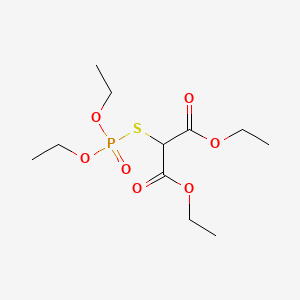
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
